molecular formula C11H19NO B15111907 N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)acetamide

N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)acetamide

Cat. No.: B15111907
M. Wt: 181.27 g/mol
InChI Key: RUDKCORIQCKKBA-UHFFFAOYSA-N
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Description

N-(1-{bicyclo[221]heptan-2-yl}ethyl)acetamide is a chemical compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)acetamide typically involves the reaction of bicyclo[2.2.1]heptan-2-yl derivatives with acetamide. One common method includes the use of a Grignard reagent derived from bicyclo[2.2.1]heptan-2-yl bromide, which reacts with acetamide under controlled conditions to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The process often includes steps such as purification through recrystallization or chromatography to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines .

Scientific Research Applications

N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)acetamide involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.1]heptan-2-ol: Shares a similar bicyclic structure but differs in functional groups.

    Bicyclo[2.2.1]heptan-2-one: Another related compound with a ketone functional group.

    Bicyclo[2.2.1]heptan-2-yl acetate: Similar structure with an acetate group

Uniqueness

N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)acetamide is unique due to its specific combination of the bicyclic structure and the acetamide group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various specialized applications in research and industry .

Properties

Molecular Formula

C11H19NO

Molecular Weight

181.27 g/mol

IUPAC Name

N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]acetamide

InChI

InChI=1S/C11H19NO/c1-7(12-8(2)13)11-6-9-3-4-10(11)5-9/h7,9-11H,3-6H2,1-2H3,(H,12,13)

InChI Key

RUDKCORIQCKKBA-UHFFFAOYSA-N

Canonical SMILES

CC(C1CC2CCC1C2)NC(=O)C

Origin of Product

United States

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